molecular formula C11H16N4S B13626054 3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Cat. No.: B13626054
M. Wt: 236.34 g/mol
InChI Key: SMSIKXDZFIXSKP-UHFFFAOYSA-N
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Description

3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a triazole and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide, under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine: Lacks the tert-butyl group, which may affect its chemical properties and biological activity.

    3-(3-(Tert-butyl)-1h-1,2,4-triazol-5-yl)thiophen-2-amine: Lacks the methyl group, which can influence its reactivity and interactions with biological targets.

Uniqueness

The presence of both the tert-butyl and methyl groups in 3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine makes it unique. These groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

3-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)thiophen-2-amine

InChI

InChI=1S/C11H16N4S/c1-11(2,3)10-13-9(15(4)14-10)7-5-6-16-8(7)12/h5-6H,12H2,1-4H3

InChI Key

SMSIKXDZFIXSKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)C2=C(SC=C2)N)C

Origin of Product

United States

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